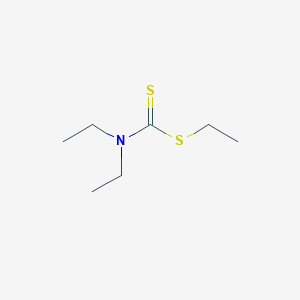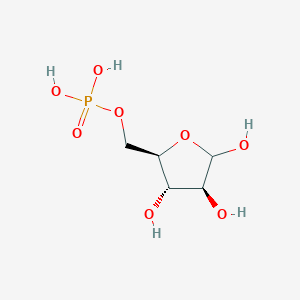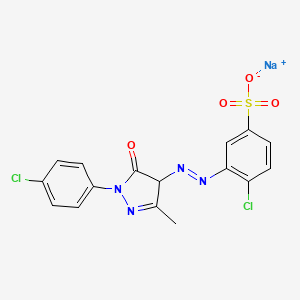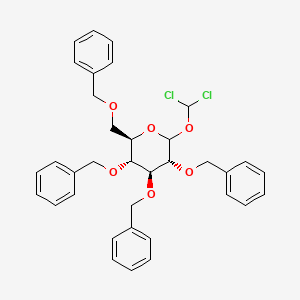
3,4,5aTrihydroxya6amethoxyoxanea2acarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The methyl group is one of the most common structural units in organic chemistry. It consists of one carbon atom bonded to three hydrogen atoms, represented by the chemical formula CH₃. This group is a fundamental part of many organic compounds and plays a crucial role in various chemical reactions and biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl groups can be introduced into organic molecules through several synthetic routes. One common method is the alkylation of nucleophiles using methyl halides, such as methyl iodide or methyl bromide. This reaction typically occurs under basic conditions, where the nucleophile attacks the carbon atom of the methyl halide, displacing the halide ion .
Another method involves the use of Grignard reagents, where methyl magnesium bromide reacts with electrophiles to introduce the methyl group. This reaction is typically carried out in an anhydrous ether solvent .
Industrial Production Methods
Industrially, methyl groups are often introduced through processes such as the methanol-to-olefins (MTO) process, where methanol is converted to ethylene and propylene, which can then be further processed to introduce methyl groups into various compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl groups undergo various types of chemical reactions, including:
Oxidation: Methyl groups can be oxidized to form hydroxymethyl (CH₂OH), formyl (CHO), and carboxyl (COOH) groups.
Reduction: Methyl groups can be reduced to form methane (CH₄) under specific conditions.
Substitution: Methyl groups can participate in nucleophilic substitution reactions, where the methyl group is replaced by another substituent.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Methyl halides (e.g., methyl iodide) are commonly used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroxymethyl, formyl, and carboxyl groups.
Reduction: Methane.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl groups have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which methyl groups exert their effects depends on the specific context. In biological systems, methylation of DNA can regulate gene expression by altering the accessibility of the DNA to transcription factors.
Vergleich Mit ähnlichen Verbindungen
Methyl groups can be compared to other alkyl groups, such as ethyl (C₂H₅) and propyl (C₃H₇) groups. While all these groups are alkyl groups, the methyl group is unique due to its small size and high reactivity. This makes it particularly useful in various chemical reactions and biological processes .
Similar Compounds
Ethyl Group (C₂H₅): Larger than the methyl group and less reactive.
Propyl Group (C₃H₇): Even larger and less reactive than the ethyl group.
Butyl Group (C₄H₉): Larger and less reactive, often used in different contexts compared to the methyl group.
Eigenschaften
IUPAC Name |
3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12/h2-5,7-10H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFXVYGDIRCHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901327 |
Source


|
| Record name | 3,4,5‐Trihydroxy‐6‐methoxyoxane‐2‐carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B13821767.png)


![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)


![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)


![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
